molecular formula C7H14O B6250571 3-methyl-2-methylidenepentan-1-ol CAS No. 89975-65-5

3-methyl-2-methylidenepentan-1-ol

Cat. No. B6250571
CAS RN: 89975-65-5
M. Wt: 114.2
InChI Key:
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Description

3-Methyl-2-methylidenepentan-1-ol, also known as 3-methylpent-2-en-1-ol, is a hydrocarbon compound with a molecular formula of C5H10O. It is a monoterpenoid, which is a type of organic compound derived from isoprene, that is widely used in a variety of scientific applications. In terms of its chemical structure, 3-methylpent-2-en-1-ol contains two double bonds and two single bonds, making it a structural isomer of 2-methylpent-2-en-1-ol. 3-Methylpent-2-en-1-ol is a colorless, low-odor liquid with a boiling point of 98.2 °C and a melting point of -47.4 °C.

Scientific Research Applications

3-Methylpent-2-en-1-ol has a wide variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as terpenes and steroids. It is also used as a starting material for the synthesis of other hydrocarbons, such as 3-methyl-2-methylidenepentan-1-ol-2-ene. In addition, 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol is used as a solvent for a variety of scientific processes, such as chromatography and spectroscopy.

Mechanism of Action

3-Methylpent-2-en-1-ol acts as a proton donor in a variety of chemical reactions. It is a weak acid, meaning that it can donate a proton to a nucleophile, such as a hydroxide ion, while still retaining its structural integrity. This mechanism of action is important in the synthesis of other compounds, as it allows for the formation of more complex structures.
Biochemical and Physiological Effects
3-Methylpent-2-en-1-ol is not known to have any significant biochemical or physiological effects. It is not toxic or hazardous, and does not interact with other compounds in the body. Therefore, it is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound that can be easily obtained from many chemical suppliers. In addition, it is a relatively non-toxic compound, making it safe to use in a variety of laboratory experiments.
The main limitation of using 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol in laboratory experiments is its low reactivity. Due to its structure, it does not readily react with other compounds, making it difficult to use in certain types of reactions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future of 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol is likely to involve further exploration of its potential applications in the laboratory. For instance, further research into its reactivity and solubility could lead to new methods for using it in a variety of reactions. In addition, its potential use as a solvent for chromatography and spectroscopy could be further explored. Finally, its potential applications in the synthesis of other compounds could be investigated, as it could be used as a starting material for the synthesis of other hydrocarbons and terpenes.

Synthesis Methods

3-Methylpent-2-en-1-ol can be synthesized in the laboratory through several methods. The most common method is the hydroformylation of propylene, which involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a metal catalyst. This reaction produces a mixture of aldehydes, which can then be hydrogenated to give 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol. Another method is the hydrogenation of 3-methyl-2-pentenal, which produces 3-methyl-2-methylidenepentan-1-ol-2-en-1-ol as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-methylidenepentan-1-ol involves the condensation of 3-methyl-2-pentanone with formaldehyde followed by reduction of the resulting aldol product.", "Starting Materials": [ "3-methyl-2-pentanone", "formaldehyde", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Mix 3-methyl-2-pentanone and formaldehyde in methanol and add sodium borohydride as a reducing agent.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until the aldol product is formed.", "Step 3: Add water to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with a suitable organic solvent and purify it by distillation or chromatography." ] }

CAS RN

89975-65-5

Product Name

3-methyl-2-methylidenepentan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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